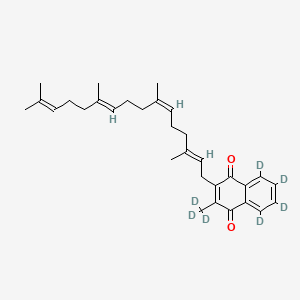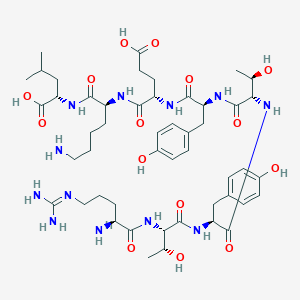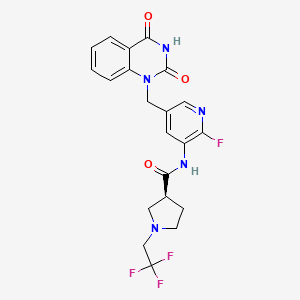
Parp-2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp-2-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerase 2, a member of the Poly (ADP-ribose) polymerase family. Poly (ADP-ribose) polymerase 2 plays a crucial role in the DNA damage response by catalyzing the transfer of ADP-ribose units onto target proteins, facilitating DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp-2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Parp-2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced analogs with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents, acylating agents; reactions are carried out in polar or non-polar solvents depending on the reagent and desired product
Major Products Formed
Oxidation: Oxidized derivatives with altered biological activity.
Reduction: Reduced analogs with different pharmacological properties.
Substitution: Substituted derivatives with modified functional groups and potentially enhanced inhibitory activity
科学的研究の応用
Parp-2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuroprotection: this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases.
Inflammatory Diseases: this compound has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory pathways.
Cardiovascular Research: this compound is studied for its cardioprotective effects in models of myocardial infarction and ischemia-reperfusion injury.
作用機序
Parp-2-IN-1 exerts its effects by selectively inhibiting Poly (ADP-ribose) polymerase 2. The inhibition of Poly (ADP-ribose) polymerase 2 prevents the transfer of ADP-ribose units onto target proteins, thereby disrupting the DNA repair process. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination, and non-homologous end joining .
類似化合物との比較
Parp-2-IN-1 is compared with other Poly (ADP-ribose) polymerase inhibitors such as Olaparib, Rucaparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity for Poly (ADP-ribose) polymerase 2. This selectivity allows for more targeted inhibition and potentially fewer off-target effects. Similar compounds include:
Olaparib: A Poly (ADP-ribose) polymerase inhibitor with broad activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2.
Rucaparib: Another Poly (ADP-ribose) polymerase inhibitor with activity against multiple Poly (ADP-ribose) polymerase family members.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor with high potency and selectivity for Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2
This compound stands out due to its enhanced selectivity for Poly (ADP-ribose) polymerase 2, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C21H19F4N5O3 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
(3S)-N-[5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluoropyridin-3-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F4N5O3/c22-17-15(27-18(31)13-5-6-29(10-13)11-21(23,24)25)7-12(8-26-17)9-30-16-4-2-1-3-14(16)19(32)28-20(30)33/h1-4,7-8,13H,5-6,9-11H2,(H,27,31)(H,28,32,33)/t13-/m0/s1 |
InChIキー |
JZKVDRXHUJSBJE-ZDUSSCGKSA-N |
異性体SMILES |
C1CN(C[C@H]1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
正規SMILES |
C1CN(CC1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


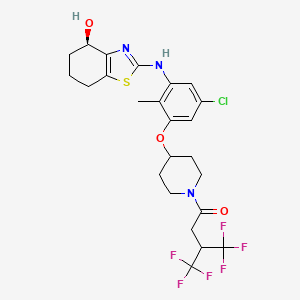
![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
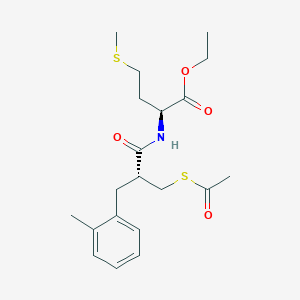
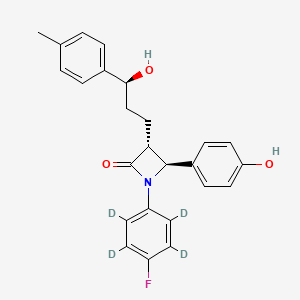
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
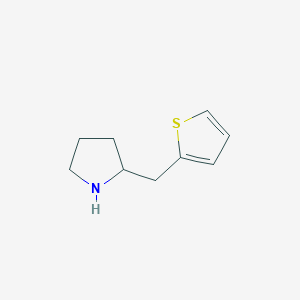
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
